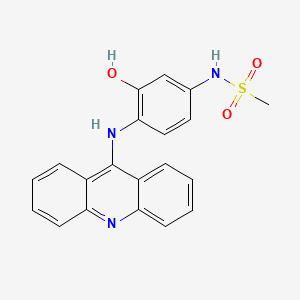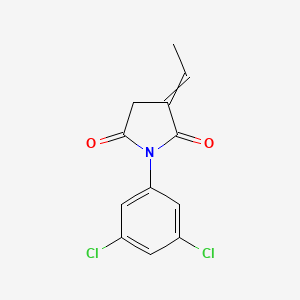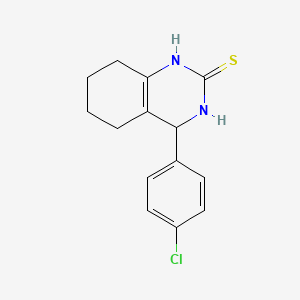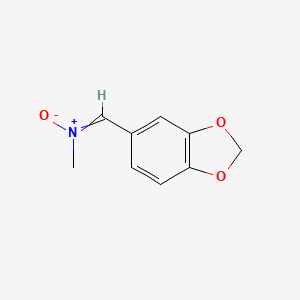![molecular formula C19H23NOS B14493813 [2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol CAS No. 64465-86-7](/img/structure/B14493813.png)
[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring attached to a phenyl group, which is further connected to a sulfanyl group and a methanol group. Its complex structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol typically involves multiple steps. One common method starts with the reaction of 2-bromomethylphenyl sulfide with piperidine to form 2-[(piperidin-1-yl)methyl]phenyl sulfide. This intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide, followed by hydrolysis to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biomolecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of [2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol involves its interaction with specific molecular targets. The piperidine ring and phenyl groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. The sulfanyl group can participate in redox reactions, affecting the compound’s overall reactivity and interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-({2-[(Morpholin-4-yl)methyl]phenyl}sulfanyl)phenyl]methanol: Similar structure but with a morpholine ring instead of a piperidine ring.
[2-({2-[(Pyrrolidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The combination of the piperidine ring with the sulfanyl and methanol groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
64465-86-7 |
|---|---|
Formule moléculaire |
C19H23NOS |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
[2-[2-(piperidin-1-ylmethyl)phenyl]sulfanylphenyl]methanol |
InChI |
InChI=1S/C19H23NOS/c21-15-17-9-3-5-11-19(17)22-18-10-4-2-8-16(18)14-20-12-6-1-7-13-20/h2-5,8-11,21H,1,6-7,12-15H2 |
Clé InChI |
PXGQQDHYGBHVDO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC=CC=C2SC3=CC=CC=C3CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)

![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)

![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)


